4-(Methoxymethoxy)-2-nitroaniline

Description

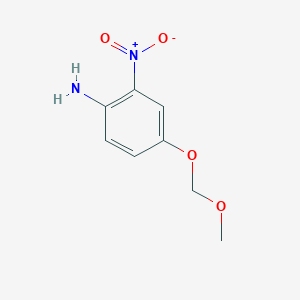

Structure

3D Structure

Properties

IUPAC Name |

4-(methoxymethoxy)-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-13-5-14-6-2-3-7(9)8(4-6)10(11)12/h2-4H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMLEEMEKCPXBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594285 | |

| Record name | 4-(Methoxymethoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54029-61-7 | |

| Record name | 4-(Methoxymethoxy)-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Methoxymethoxy 2 Nitroaniline and Its Derivatives

Strategies for the Construction of the 4-(Methoxymethoxy) Aniline (B41778) Scaffold

The construction of the 4-(methoxymethoxy)aniline (B3022795) scaffold can be approached through a multi-step synthesis that strategically builds the molecule. A common pathway involves starting with a readily available precursor and sequentially introducing the necessary functional groups.

Introduction of the Methoxymethoxy Protecting Group

The methoxymethyl (MOM) ether is a widely used protecting group for hydroxyl functions due to its stability in a range of conditions and its relatively straightforward removal. adichemistry.comnih.gov In the context of synthesizing 4-(Methoxymethoxy)-2-nitroaniline, the MOM group is introduced to protect the hydroxyl group of a precursor like 4-hydroxy-2-nitroaniline.

The protection reaction is typically carried out by treating the phenolic precursor with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). adichemistry.comwikipedia.org The base is crucial for deprotonating the phenol (B47542), allowing the resulting phenoxide to act as a nucleophile and attack the electrophilic carbon of MOMCl. This reaction is generally performed in an inert solvent like dichloromethane (B109758) at room temperature. wikipedia.org

An alternative method for introducing the MOM group involves the use of methylal (dimethoxymethane) in the presence of a Lewis acid catalyst like phosphorus pentoxide (P2O5) or a strong protic acid like trifluoromethanesulfonic acid (TfOH). adichemistry.com

Table 1: Reagents for the Introduction of the Methoxymethoxy (MOM) Group

| Reagent | Base/Catalyst | Solvent |

| Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) or Sodium Hydride (NaH) | Dichloromethane (CH2Cl2) or Tetrahydrofuran (THF) |

| Methylal (Dimethoxymethane) | Phosphorus Pentoxide (P2O5) or Trifluoromethanesulfonic acid (TfOH) | Chloroform (CHCl3) or Dichloromethane (CH2Cl2) |

Formation of the Nitroaniline Moiety

The formation of the nitroaniline moiety is a critical step that can be achieved through several synthetic routes. One common approach is the nitration of a protected aniline derivative. For instance, starting with 4-methoxyaniline, the amino group can be first protected via acetylation with acetic anhydride (B1165640). google.com This is a crucial step as direct nitration of aniline leads to a mixture of ortho, meta, and para products, as well as oxidation byproducts, due to the formation of the anilinium ion in the acidic nitrating medium. nih.gov

The resulting 4-methoxyacetanilide can then be nitrated using a mixture of nitric acid and sulfuric acid. google.com The acetyl group is a moderately activating, ortho-, para-directing group, leading to the desired 4-methoxy-2-nitroacetanilide. The final step is the hydrolysis of the acetyl group, typically with an aqueous base like sodium hydroxide, to yield 4-methoxy-2-nitroaniline (B140478). google.com

Alternatively, the nitro group can be introduced at an earlier stage. For example, the synthesis can start from p-aminophenol, which undergoes acetylation of both the amino and hydroxyl groups, followed by nitration. google.com Subsequent selective hydrolysis yields the nitroaniline precursor.

Synthesis of Key Precursor Intermediates

A key precursor for the synthesis of this compound is 4-hydroxy-2-nitroaniline, which can also be named 4-amino-3-nitrophenol. sigmaaldrich.com The synthesis of this intermediate often starts from the readily available p-aminophenol. google.comguidechem.com

A typical synthetic route involves the following steps:

Acetylation: p-Aminophenol is treated with acetic anhydride, often in the presence of glacial acetic acid, to protect both the amino and hydroxyl groups, forming 4-acetoxy-N-acetyl-aniline. google.com

Nitration: The di-acetylated compound is then nitrated. A mixture of fuming nitric acid and sulfuric acid, or nitric acid alone, can be used as the nitrating agent. google.comguidechem.com The reaction temperature is carefully controlled to prevent over-nitration and side reactions. This step yields 4-acetoxy-2-nitro-N-acetyl-aniline.

Hydrolysis: The final step is the hydrolysis of the acetyl groups. This is typically achieved by heating with an aqueous solution of a strong base, such as sodium hydroxide, followed by neutralization with an acid to precipitate the desired 4-amino-3-nitrophenol. google.com

Table 2: Synthesis of the Key Precursor 4-Amino-3-nitrophenol

| Step | Starting Material | Reagents | Product |

| 1. Acetylation | p-Aminophenol | Acetic anhydride, Glacial acetic acid | 4-Acetoxy-N-acetyl-aniline |

| 2. Nitration | 4-Acetoxy-N-acetyl-aniline | Nitric acid | 4-Acetoxy-2-nitro-N-acetyl-aniline |

| 3. Hydrolysis | 4-Acetoxy-2-nitro-N-acetyl-aniline | Sodium hydroxide, Acid (for neutralization) | 4-Amino-3-nitrophenol |

Methodological Advancements in Related Aromatic Aniline Synthesis Relevant to Compound Complexity

Recent advancements in synthetic methodologies offer promising avenues for the efficient and safe synthesis of complex aromatic anilines, including derivatives of this compound.

Another area of advancement is in palladium-catalyzed amination reactions , also known as Buchwald-Hartwig amination. berkeley.eduspringernature.com This powerful method allows for the formation of carbon-nitrogen bonds by coupling aryl halides or triflates with amines. Recent developments have enabled the use of aqueous ammonia (B1221849) as the nitrogen source, which is a more convenient and cost-effective reagent. nih.govnih.govacs.org This methodology could be employed to synthesize derivatives of this compound by, for example, coupling a suitably substituted aryl halide with ammonia. The development of new phosphine (B1218219) ligands has been crucial in improving the efficiency and selectivity of these reactions, even with challenging substrates like aryl chlorides. nih.govacs.org These advanced methods open up possibilities for creating more complex aniline derivatives by allowing for the introduction of a wider range of substituents on the aromatic ring.

Chemical Transformations and Reactivity Profiles of 4 Methoxymethoxy 2 Nitroaniline

Reactions Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and is itself susceptible to various transformations, most notably reduction.

Reactions Involving the Amino Group

The primary amino group in 4-(Methoxymethoxy)-2-nitroaniline is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and diazotization. The presence of the ortho-nitro group reduces the nucleophilicity of the amino group through its strong electron-withdrawing effect.

Acylation: The amino group can be readily acylated to form amides. For instance, N-(4-Methoxy-2-nitrophenyl)acetamide can be synthesized by the acetylation of 4-methoxy-2-nitroaniline (B140478) using acetic anhydride (B1165640) in acetic acid. nih.gov This reaction is a common strategy to protect the amino group or to introduce further functionalization.

Alkylation: While direct N-alkylation of the amino group is possible, it can be challenging to control and may lead to over-alkylation. The reduced nucleophilicity of the amino group in this compound would likely require more forcing conditions or the use of a strong base to deprotonate the amine first.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures. The resulting diazonium salt of 4-nitrophenyldiazonium is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN) or azo coupling reactions. nih.gov The stability of the diazonium salt is a key consideration, and the reaction is typically performed at 0-5 °C.

Nucleophilic Aromatic Substitution Pathways in Derivative Synthesis

The nitro group in this compound strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.gov This reactivity is a cornerstone for the synthesis of various derivatives.

In SNAr reactions, a nucleophile attacks the aromatic ring, typically at a position ortho or para to a strong electron-withdrawing group, displacing a suitable leaving group. While this compound itself does not have a leaving group other than the nitro group (which is generally a poor leaving group in SNAr), its derivatives, where a leaving group (e.g., a halogen) is present, would be highly susceptible to nucleophilic attack.

For example, a related study on the regioselective synthesis of 4,5-dialkoxy-2-nitroanilines involved the nucleophilic aromatic substitution of an alkoxy group in a nitro-activated benzene (B151609) ring. uj.edu.pl Similarly, the transetherification of 2,4-dimethoxynitrobenzene has been reported, where a methoxy (B1213986) group acts as the leaving group in an SNAr reaction. nih.gov

An article on the advanced spectroscopic characterization of This compound cannot be generated as requested.

Following a thorough search of scientific literature, no specific experimental or theoretical spectroscopic data (including FTIR, Raman, UV-Vis, Fluorescence, or NMR) for the compound "this compound" could be located.

The instructions require a scientifically accurate and detailed article based on research findings, including data tables, for this specific chemical compound. Without accessible research data, it is not possible to fulfill these requirements while maintaining scientific accuracy. Generating an article would involve speculating or using data for different, albeit related, compounds, which would be scientifically unsound and violate the core instructions of the prompt.

Advanced Spectroscopic Characterization Techniques in Research

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray diffraction is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a detailed model of the atomic arrangement in the crystal lattice can be constructed.

For 4-(Methoxymethoxy)-2-nitroaniline, a single crystal X-ray diffraction study would provide precise coordinates for each atom, allowing for the accurate determination of its molecular geometry and packing in the solid state. However, there are no published reports of a single crystal structure for this compound. In contrast, the crystal structure of the related compound, 4-methoxy-2-nitroaniline (B140478), has been determined to belong to an orthorhombic crystal system researchgate.netresearchgate.net.

Powder X-ray diffraction (PXRD) is a technique used to identify crystalline substances and analyze their purity. The diffraction pattern obtained from a powdered sample is characteristic of the crystalline phases present.

A PXRD pattern of this compound would serve as a unique fingerprint for its solid-state form. This technique is also used to study polymorphism, where a compound can exist in different crystal structures. To date, no powder X-ray diffraction data for this compound has been made publicly available. For comparison, the powder XRD analysis of 4-methoxy-2-nitroaniline confirms its orthorhombic crystal system researchgate.netresearchgate.net.

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis)

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Thermogravimetric analysis (TGA) measures the change in mass of a sample as it is heated, providing information about its thermal stability and decomposition behavior.

A TGA of this compound would reveal the temperatures at which the compound begins to decompose and the extent of mass loss at different stages. This information is critical for understanding the material's thermal stability. Currently, there is no published thermogravimetric analysis data for this compound. Thermal analysis of the related 4-methoxy-2-nitroaniline has been conducted to investigate its melting and decomposition points researchgate.netresearchgate.netresearchgate.net.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. It is widely used to predict various molecular properties.

Optimized Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecular geometry to find the lowest energy arrangement of atoms. For a molecule like 4-(Methoxymethoxy)-2-nitroaniline, this would involve determining bond lengths, bond angles, and dihedral angles. DFT calculations, often using a basis set such as B3LYP/6-311G(d,p), are employed for this purpose. The geometry is influenced by the electronic effects of the nitro, amino, and methoxymethoxy groups on the benzene (B151609) ring. The planarity of the molecule can be affected by the amino group and further altered by the presence of other substituents, which in turn influences the charge distribution and other properties.

Conformational analysis is also crucial, particularly for the methoxymethoxy group, to identify the most stable conformer. The rotational barriers around the C-O and O-C bonds of this group would be calculated to understand the molecule's flexibility.

For illustrative purposes, a table of selected optimized geometric parameters for a related molecule, 4-nitroaniline (B120555), is presented below as determined by DFT calculations.

| Parameter | Bond Length (Å) / Bond Angle (°) |

| C-N (amino) | 1.385 |

| C-N (nitro) | 1.475 |

| C-C (aromatic) | 1.385 - 1.401 |

| N-H | 1.012 |

| C-N-O | 117.5 |

| O-N-O | 124.9 |

Table 1: Illustrative Optimized Geometric Parameters for 4-Nitroaniline

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. Their energy difference, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A small HOMO-LUMO gap suggests a molecule is more reactive and can be easily excited.

In this compound, the amino and methoxymethoxy groups act as electron-donating groups, which would raise the HOMO energy level. The nitro group is a strong electron-withdrawing group and would lower the LUMO energy level. This combined effect is expected to result in a relatively small HOMO-LUMO gap, indicating significant intramolecular charge transfer from the electron-donating groups to the electron-withdrawing group. This charge transfer is a key factor in the potential nonlinear optical (NLO) properties of such molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The expected chemical shifts for this compound can be estimated by analyzing the electronic environment of each nucleus, which is influenced by the various functional groups present in the molecule: the nitro group (-NO₂), the amino group (-NH₂), and the methoxymethoxy group (-OCH₂OCH₃). The nitro group is a strong electron-withdrawing group, which deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the amino and methoxymethoxy groups are electron-donating, leading to increased shielding and upfield shifts for nearby nuclei.

Based on the known experimental NMR data of structurally related compounds such as 4-methoxy-2-nitroaniline (B140478), 2-methoxy-4-nitroaniline, 4-nitroaniline, and 2-nitroaniline, a set of predicted ¹H and ¹³C NMR chemical shifts for this compound can be proposed. chemicalbook.comchemicalbook.comnih.govchemicalbook.comchemicalbook.com For instance, the protons on the aromatic ring are expected to show distinct signals due to their unique electronic environments. The proton situated between the nitro and amino groups is expected to be the most deshielded. The methoxymethoxy group will present two distinct signals: a methylene (B1212753) (-O-CH₂-O-) and a methoxy (B1213986) (-O-CH₃) signal.

The following tables provide a detailed prediction of the ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the additive effects of the functional groups and comparison with the experimentally determined spectra of analogous molecules.

Predicted ¹H NMR Chemical Shifts for this compound

The predicted proton NMR chemical shifts are influenced by the electron-donating amino and methoxymethoxy groups and the electron-withdrawing nitro group. The aromatic protons are expected to appear as distinct doublets or doublets of doublets, reflecting their coupling with neighboring protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| H3 | ~ 7.5 - 7.8 | d |

| H5 | ~ 7.0 - 7.2 | dd |

| H6 | ~ 6.8 - 7.0 | d |

| NH₂ | ~ 5.0 - 6.0 | s (broad) |

| -O-CH₂-O- | ~ 5.2 - 5.4 | s |

| -O-CH₃ | ~ 3.4 - 3.6 | s |

Predicted ¹³C NMR Chemical Shifts for this compound

The predicted carbon NMR chemical shifts reflect the electronic effects of the substituents on the benzene ring. The carbon atom attached to the nitro group (C2) is expected to be significantly deshielded, while the carbon attached to the amino group (C1) will also be influenced by the adjacent nitro group. The carbons of the methoxymethoxy group will have characteristic shifts in the aliphatic region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 | ~ 140 - 145 |

| C2 | ~ 135 - 140 |

| C3 | ~ 120 - 125 |

| C4 | ~ 150 - 155 |

| C5 | ~ 110 - 115 |

| C6 | ~ 115 - 120 |

| -O-CH₂-O- | ~ 90 - 95 |

| -O-CH₃ | ~ 55 - 60 |

It is important to note that these are estimated values. For a precise and validated assignment of the NMR spectra of this compound, a comprehensive computational study, for example using DFT with a suitable basis set, would be required. The results of such a study would then need to be confirmed by comparison with experimentally acquired 1D and 2D NMR data.

Applications in Specialized Organic Synthesis and Biomedical Research

Role as an Intermediate in the Synthesis of Complex Organic Molecules

4-(Methoxymethoxy)-2-nitroaniline serves as a key intermediate in the synthesis of intricate organic molecules, particularly those containing benzimidazole (B57391) and quinoxaline (B1680401) scaffolds. Its primary function is to introduce a substituted 1,2-phenylenediamine synthon after the reduction of its nitro group. The MOM protecting group is crucial as it prevents the phenolic oxygen from interfering with reactions targeting the amino and nitro functionalities, and it can be removed at a later, strategic point in a synthetic pathway.

One prominent example of its use is in the preparation of substituted benzimidazoles. The synthesis begins with the acylation of the primary amine of this compound, followed by the selective reduction of the nitro group to yield a 1,2-diaminobenzene derivative. This intermediate is then primed for cyclization with a variety of electrophiles to form the core benzimidazole ring system. This method provides a reliable route to asymmetrically substituted benzimidazoles, which are prevalent motifs in biologically active compounds.

| Intermediate | Precursor | Key Transformation | Resulting Scaffold |

| N¹-Aryl-4-(methoxymethoxy)benzene-1,2-diamine | This compound | Nitro group reduction | 1,2-Diaminobenzene |

| Substituted Benzimidazole | N¹-Aryl-4-(methoxymethoxy)benzene-1,2-diamine | Intramolecular Cyclization | Benzimidazole |

Utility in Developing Pharmaceutical Leads and Analogues

The structural framework provided by this compound is instrumental in the field of medicinal chemistry for the discovery and optimization of new drug candidates. The ability to selectively manipulate its functional groups allows chemists to generate libraries of related compounds, or analogues, to explore structure-activity relationships (SAR).

This compound has proven valuable as a precursor in the design of hybrid molecules engineered to interact with multiple biological targets. A notable application is in the synthesis of dual-acting ligands that function as both subtype-selective receptor agonists and enzyme inhibitors. For instance, derivatives of this compound have been utilized to create potent and selective inhibitors of Phosphodiesterase 10A (PDE10A), an enzyme implicated in certain neuropsychiatric disorders.

In these synthetic campaigns, the aniline (B41778) is typically subjected to a sequence of reactions, such as N-alkylation or acylation, followed by reduction of the nitro group and subsequent cyclization to build a core heterocyclic structure. The MOM-protected phenol (B47542) can be deprotected in the final steps to reveal a hydroxyl group, which may be critical for binding to a specific receptor subtype or the active site of an enzyme. This modular approach allows for the systematic modification of different parts of the molecule to fine-tune its affinity and selectivity for each biological target.

| Target Class | Specific Target | Role of Precursor | Resulting Activity |

| Enzyme Inhibitor | Phosphodiesterase 10A (PDE10A) | Scaffold for heterocyclic core | Selective Inhibition |

| Receptor Agonist | (Specific receptor subtypes) | Introduction of key binding motifs | Subtype-Selective Agonism |

Contributions to Functional Organic Materials through Derivatization

Beyond its biomedical applications, this compound is a valuable starting material for creating novel functional organic materials. The inherent electronic properties of the nitroaniline scaffold, characterized by a "push-pull" system (electron-donating amine and electron-withdrawing nitro group), can be harnessed and tuned through chemical derivatization.

Derivatives of this compound are explored for their potential in applications such as nonlinear optics (NLO). The introduction of various substituents and the subsequent deprotection of the MOM ether to yield a hydroxyl group can significantly alter the molecule's hyperpolarizability, a key parameter for NLO materials. Furthermore, the versatile chemical handles on the molecule allow for its incorporation into larger polymeric structures or for its attachment to surfaces, opening avenues for the development of advanced materials for electronics and photonics. Research in this area focuses on synthesizing chromophores where the electronic and optical properties are precisely controlled by the molecular design originating from the this compound framework.

Structure Activity Relationship Sar and Derivative Studies

Systematic Modification of the 4-(Methoxymethoxy)-2-nitroaniline Scaffold

The this compound molecule presents three primary locations for systematic modification: the amino group, the aromatic ring, and the methoxymethyl ether. Each site allows for the introduction of a wide array of functional groups, leading to a diverse library of derivatives with potentially unique properties.

Another key area for modification is the aromatic ring itself. Electrophilic aromatic substitution reactions can introduce additional substituents, although the directing effects of the existing amino and nitro groups must be considered. The amino group is an ortho-, para-director, while the nitro group is a meta-director. Due to the positions of the existing groups, further substitution can be challenging and may require strategic synthetic planning.

Finally, the nitro group can be reduced to an amino group, which opens up a vast array of subsequent derivatization possibilities, including diazotization followed by coupling reactions to form azo dyes or conversion to other functional groups. wikipedia.org This reduction dramatically alters the electronic nature of the substituent from strongly electron-withdrawing to strongly electron-donating.

Impact of Substituent Variation on Chemical Reactivity and Potential Applications

The introduction of different substituents onto the this compound scaffold has a profound impact on its chemical reactivity and potential applications. These effects are largely governed by the electronic nature (electron-donating or electron-withdrawing) and steric bulk of the new functional groups.

The reactivity of the aniline (B41778) amino group is significantly influenced by substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro group already present, decrease the basicity of the amino group. Conversely, the introduction of electron-donating groups would be expected to increase its basicity. The Hammett equation can be used to quantify the electronic influence of substituents on the reactivity of aromatic compounds.

The following table illustrates the effect of different substituents on the properties of aniline derivatives:

| Substituent | Position | Hammett Constant (σ) | Effect on Basicity |

| -NO₂ | para | +0.78 | Decreases |

| -CN | para | +0.66 | Decreases |

| -Cl | para | +0.23 | Decreases |

| -H | - | 0 | Reference |

| -CH₃ | para | -0.17 | Increases |

| -OCH₃ | para | -0.27 | Increases |

| -NH₂ | para | -0.66 | Increases |

This table provides a general illustration of substituent effects on anilines.

The nature of the substituents also dictates the potential applications of the resulting derivatives. For example, the presence of the nitro group makes many nitroaniline derivatives useful as intermediates in the synthesis of dyes and pigments. wikipedia.orgchempanda.com The reduction of the nitro group to an amine is a key step in producing para-phenylenediamines, which are important components in the dye industry. wikipedia.org

Furthermore, modifications to the scaffold can tune the molecule for specific biological activities. The introduction of different functional groups can enhance binding to biological targets or alter pharmacokinetic properties. For instance, the synthesis of various substituted quinazolinones has been explored to develop inhibitors for cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. mdpi.com Computational studies on nitroimidazole derivatives have also shown that substituent effects play a crucial role in their potential antiparasitic activity. rsc.org

Exploration of Related Nitroaniline Derivatives for Specific Research Endeavors

The broader class of nitroaniline derivatives has been extensively explored for a wide range of research applications, highlighting the versatility of this chemical motif.

In Medicinal Chemistry: Nitroaniline derivatives are important precursors and intermediates in the synthesis of pharmaceuticals. google.comgoogle.com For example, 4-methoxy-2-nitroaniline (B140478) is a key intermediate in the synthesis of omeprazole, a proton pump inhibitor used to treat acid reflux and ulcers. google.compatsnap.com Additionally, 2-fluoro-4-nitroaniline (B181687) is a versatile building block for synthesizing active pharmaceutical ingredients, including antibiotic candidates. ossila.com

In Materials Science: Nitroaniline derivatives have found applications in the development of advanced materials. For instance, 2-fluoro-4-nitroaniline has been used to create anode materials for lithium-ion batteries and to introduce defects in single-walled carbon nanotubes for tailored optical properties. ossila.com The synthesis of liquid crystalline block co-oligomers incorporating a nitroaniline-derived azobenzene (B91143) unit has also been reported for the design of advanced functional materials with tunable anisotropic properties. rsc.org

As Chemical Sensors and Probes: The electronic properties of nitroanilines make them suitable for use in chemical sensors. For example, 4-nitroaniline (B120555) can be monitored by its absorbance at 410 nm and is produced from 4-nitroanilide derived peptide substrates in biochemical assays. taylorandfrancis.com

The following table provides examples of related nitroaniline derivatives and their specific research applications:

| Derivative | Research Application |

| 4-methoxy-2-nitroaniline | Intermediate for Omeprazole synthesis google.compatsnap.com |

| 2-fluoro-4-nitroaniline | Precursor for antibiotic candidates and anode materials ossila.com |

| 4-nitroaniline | Precursor to p-phenylenediamine (B122844) for dyes wikipedia.org |

| Substituted quinazolinones | Cyclin-dependent kinase 9 (CDK9) inhibitors mdpi.com |

| Nitroimidazole derivatives | Potential antiparasitic agents rsc.org |

| Azobenzene-containing nitroanilines | Liquid crystalline materials rsc.org |

Future Prospects and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

Traditional batch synthesis methods for nitroaniline derivatives are often hampered by challenges such as long reaction times, harsh conditions, and environmental concerns. patsnap.comgoogle.com The development of more efficient and sustainable synthetic routes is, therefore, a key area of future research.

A significant leap forward in this domain is the adoption of continuous flow reactors for the synthesis of 4-methoxy-2-nitroaniline (B140478). google.com This technology offers a multitude of advantages over conventional batch processes, including:

Enhanced Efficiency and Speed: Continuous flow reactors can dramatically reduce reaction times from hours to mere minutes or even seconds, significantly boosting production efficiency. google.com

Improved Safety and Control: The technology allows for precise control over reaction parameters like temperature and time, leading to higher reaction safety and selectivity. google.com

Higher Purity and Yield: By minimizing the formation of isomers and by-products, continuous flow synthesis results in a product of higher purity and yield. google.com

Environmental Benefits: These methods align with the principles of green chemistry by reducing waste and avoiding the use of highly polluting reagents. patsnap.comnih.govchemrxiv.org

The synthesis of 4-methoxy-2-nitroaniline in a continuous flow reactor typically involves a three-step process of acetylation, nitration, and hydrolysis, starting from 4-methoxyaniline. google.com This approach has been shown to be highly effective, with improved heat and mass transfer efficiency. google.com

Future research will likely focus on further refining these continuous flow methodologies and exploring novel, even more environmentally benign catalytic systems. The development of methods that utilize less hazardous reagents and solvents is a continuous pursuit in the green synthesis of substituted anilines. nih.govchemrxiv.org

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The integration of automated synthesis platforms and high-throughput screening (HTS) techniques is set to revolutionize the research and development of 4-(Methoxymethoxy)-2-nitroaniline and its derivatives. bohrium.comresearchgate.net These technologies offer the potential to rapidly accelerate the discovery of new reaction conditions and the synthesis of novel compounds with desired properties. youtube.com

Automated synthesis platforms, such as those combining continuous-flow synthesis with solid-phase synthesis (SPS-flow), provide a robust framework for the on-demand production of pharmaceutical compounds and their analogues. innovationnewsnetwork.comnus.edu.sg This approach allows for computer-controlled, multi-step syntheses, significantly reducing manual intervention and increasing reproducibility. bohrium.comnus.edu.sg For a molecule like this compound, which serves as a key intermediate, such automated systems could streamline the production of a diverse library of derivatives for further investigation. punagri.com

High-throughput screening is a powerful tool for the rapid optimization of reaction conditions. youtube.combiopacificmip.org By running a large number of experiments in parallel, researchers can efficiently screen various catalysts, solvents, and temperature profiles to identify the most effective synthetic protocols. youtube.com This methodology has been successfully applied to identify suitable anilinium-based ionic liquids and can be adapted to optimize the synthesis of this compound, leading to higher yields and purity. nih.gov The data generated from HTS can also be used to train machine learning algorithms to predict optimal reaction conditions, further accelerating the development process. researchgate.net

The combination of automated synthesis and HTS will enable a more systematic and efficient exploration of the chemical space around this compound, paving the way for the rapid discovery of new applications. nih.gov

Expansion into Novel Interdisciplinary Research Areas

While this compound is already recognized for its role as an intermediate in the synthesis of pharmaceuticals like Omeprazole and Primaquine, and in the production of dyes, its future applications are expected to extend into new interdisciplinary fields. punagri.comchempanda.com

Materials Science and Photonics: Recent studies have highlighted the potential of 4-methoxy-2-nitroaniline in the field of materials science, particularly in the development of organic single crystals for optical applications. researchgate.netresearchgate.net Research has shown that single crystals of 4-methoxy-2-nitroaniline exhibit interesting optical and nonlinear optical (NLO) properties. researchgate.netresearchgate.net These properties make them promising candidates for use in electronic and optoelectronic devices, such as sensors and photodetectors. researchgate.net The ability to functionalize materials with nitroaniline derivatives opens up possibilities for creating novel organic-inorganic hybrid materials with tailored properties for applications in pigments and sensing. researchgate.net

Medicinal Chemistry: The aniline (B41778) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. nih.gov The future is likely to see the use of this compound as a building block for the synthesis of new and more complex pharmaceutical agents. Its structural features can be exploited to design molecules with specific therapeutic activities.

The ongoing research into the synthesis and properties of this compound is laying the groundwork for its application in these exciting and diverse research areas.

Q & A

Q. What are the common synthetic routes for 4-(Methoxymethoxy)-2-nitroaniline, and how are competing side reactions managed?

The synthesis typically involves N-protection, nitration, and deprotection . For example, a two-step method starts with protecting 4-methoxyaniline via benzenesulfonylation, followed by nitration using HNO₃/H₂SO₄ at 0–5°C. Deprotection with NaOH yields the target compound (63% yield, 94% purity via HPLC) . Key challenges include avoiding over-nitration (e.g., para-isomer formation) by controlling reaction temperature and stoichiometry. Competing sulfonic acid byproducts are minimized using anhydrous Na₂SO₄ during workup .

Q. How is this compound characterized structurally and spectroscopically?

- ¹H NMR : Aromatic protons (δ 6.5–8.0 ppm), methoxymethoxy (–OCH₂O–) at δ 3.3–3.5 ppm .

- IR : Nitro group stretching (~1520 cm⁻¹), NH₂ bending (~1600 cm⁻¹) .

- MS (ESI) : [M+H]⁺ at m/z 199.1 .

Purity is validated via HPLC (e.g., 94% purity with C18 column, 50% ether/hexane eluent) .

Q. What are the primary research applications of this compound?

- Dye synthesis : Acts as an intermediate for azo dyes (e.g., Fast Bordeaux GP) due to its nitro and amino groups .

- Biological studies : Demonstrates molluscicidal activity (e.g., against Oncomelania hupensis) and is used in hemolytic anemia models .

- Drug discovery : Nitroaniline derivatives are precursors for kinase inhibitors and anticancer agents, though direct pharmacological data for this compound remain limited .

Advanced Questions

Q. How can synthesis yield be optimized while minimizing isomer formation?

- Reaction parameters :

- Temperature : Maintain nitration below 5°C to suppress para-isomer byproducts .

- Solvent choice : Use 1,2-dichloroethane for efficient extraction and reduced side reactions .

- Catalyst : PdCl₂ in Suzuki couplings (if applicable) improves regioselectivity .

Q. How do solubility properties impact experimental design, and how can solubility challenges be addressed?

- Solubility profile : Slightly soluble in water; soluble in hot methanol (nearly transparent) .

- Workarounds :

- Use DMSO or DMF for biological assays requiring aqueous solubility.

- For reactions, pre-dissolve in methanol at 50–60°C to enhance miscibility .

Q. What analytical strategies are recommended for identifying and quantifying reaction byproducts?

- HPLC : Quantify nitro isomers (e.g., para vs. ortho) using a C18 column with UV detection at 254 nm .

- TLC : Monitor reaction progress (Rf ~0.4 in 50% ether/hexane) .

- GC-MS : Detect volatile byproducts (e.g., benzenesulfonic acid derivatives) .

Q. How does the compound’s stability under varying pH and storage conditions affect experimental reproducibility?

- Stability data :

- pH sensitivity : Decomposes in strong acids/bases; store in neutral buffers .

- Light sensitivity : Degrades under UV light; use amber vials and inert atmosphere (N₂/Ar) .

Q. What mechanistic hypotheses explain its biological activity, and how can they be tested?

- Molluscicidal action : Likely involves redox cycling of the nitro group, generating reactive oxygen species (ROS) in target organisms. Validate via ROS assays (e.g., DCFH-DA fluorescence) .

- Hemolytic effects : May disrupt erythrocyte membranes via nitro group interactions. Test using hemolysis assays with controlled osmotic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.